
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is a chemical compound known for its unique structure and versatile applications. It is a derivative of adamantane, a hydrocarbon with a diamond-like structure, and is modified with a 3-dimethylaminopropyl group. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its reactivity and ability to form stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the reaction of adamantane with a halogenating agent to introduce a halogen atom into the adamantane structure. This intermediate is then reacted with 3-dimethylaminopropylamine to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with carboxyl groups to form amide bonds, often facilitated by carbodiimide reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Condensation: Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while condensation reactions typically produce amides .
科学研究应用
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride involves its ability to form stable complexes with various molecular targets. The dimethylaminopropyl group can interact with carboxyl groups to form amide bonds, facilitating the modification of biomolecules and the formation of bioconjugates. This interaction is often mediated by carbodiimide reagents, which activate carboxyl groups for nucleophilic attack .
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric and electronic properties.
Uniqueness
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is unique due to its adamantane core, which provides enhanced stability and rigidity compared to other carbodiimide reagents. This structural feature can lead to improved performance in certain applications, such as the formation of stable bioconjugates and the modification of biomolecules .
属性
CAS 编号 |
31898-05-2 |
|---|---|
分子式 |
C15H28ClN |
分子量 |
257.84 g/mol |
IUPAC 名称 |
3-(1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-16(2)5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14H,3-11H2,1-2H3;1H |
InChI 键 |
PVSWBRFYDVJIQQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCC12CC3CC(C1)CC(C3)C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
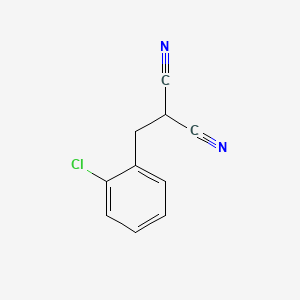
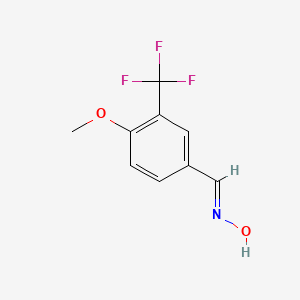
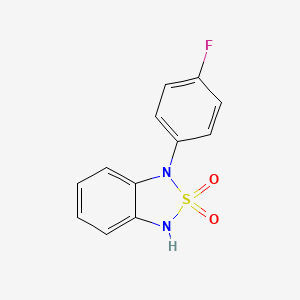
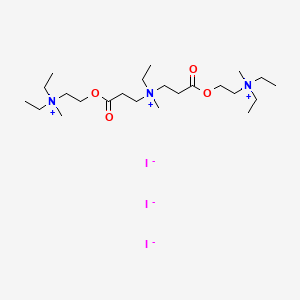



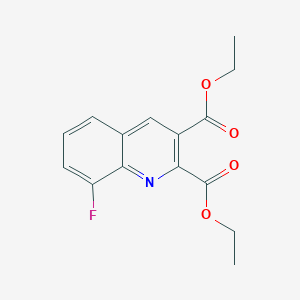
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
